(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound notable for its unique structural features and potential applications in scientific research. The molecular formula for this compound is , with a molecular weight of approximately 477.425 g/mol. This compound is classified as a benzofuran derivative, characterized by the presence of a cyclopropanecarboxylate moiety and a trimethoxybenzylidene substituent.
The synthesis of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate typically involves several key steps:
In an industrial context, optimization of these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be utilized to enhance production efficiency.
The molecular structure of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate can be represented by its InChI and SMILES notations:
InChI=1S/C25H27O9/c1-31-21-10-14(11-22(32-2)24(21)33-3)9-20-23(27)18-8-7-17(13-19(18)35-20)34-25(28)15-5-4-6-16(12-15)26(29)30/h4-13H,1-3H3/b20-9
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
These notations reflect the compound's complex arrangement of atoms and functional groups, which contribute to its chemical properties and reactivity.
The compound can participate in various chemical reactions:
Reagents commonly used in reactions involving this compound include:
The mechanism by which (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate exerts its effects is closely tied to its structural components. In biological systems, it may interact with specific enzymes or receptors, potentially altering their activity. The trimethoxybenzylidene moiety enhances binding interactions while the cyclopropanecarboxylate group may improve solubility and cellular uptake.
The physical properties of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate include:
Key chemical properties include:
This compound has potential applications in various scientific fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: